2-(Piperidin-3-ylmethoxy)nicotinic acid
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Overview
Description
2-(Piperidin-3-ylmethoxy)nicotinic acid is a compound that features a piperidine ring attached to a nicotinic acid moiety via a methoxy linker. This compound is part of a broader class of piperidine derivatives, which are known for their significant roles in medicinal chemistry and drug design . Piperidine derivatives are often utilized in the synthesis of pharmaceuticals due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-3-ylmethoxy)nicotinic acid typically involves the reaction of nicotinic acid derivatives with piperidine intermediates. One common method includes the nucleophilic substitution of a halogenated nicotinic acid derivative with a piperidine derivative under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of nicotinic acid derivatives, including this compound, often involves the oxidation of 3-methylpyridine with nitric acid . This method is favored due to its efficiency and scalability, although it produces nitrous oxide as a by-product, which poses environmental challenges . Efforts are ongoing to develop greener methods for the industrial synthesis of these compounds .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-3-ylmethoxy)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The nicotinic acid moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The piperidine ring can be reduced to form piperidinones.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a base such as sodium hydride (NaH).
Major Products
The major products formed from these reactions include various substituted nicotinic acids, piperidinones, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Piperidin-3-ylmethoxy)nicotinic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Piperidin-3-ylmethoxy)nicotinic acid involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity . The nicotinic acid moiety is known to influence lipid metabolism and has been studied for its effects on reducing cholesterol levels . The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Uniqueness
2-(Piperidin-3-ylmethoxy)nicotinic acid is unique due to the presence of both a piperidine ring and a nicotinic acid moiety, which confer distinct chemical and biological properties . This combination allows for diverse reactivity and potential therapeutic applications that are not observed in simpler nicotinic acid derivatives .
Properties
Molecular Formula |
C12H16N2O3 |
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Molecular Weight |
236.27 g/mol |
IUPAC Name |
2-(piperidin-3-ylmethoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H16N2O3/c15-12(16)10-4-2-6-14-11(10)17-8-9-3-1-5-13-7-9/h2,4,6,9,13H,1,3,5,7-8H2,(H,15,16) |
InChI Key |
DAFFMWOHJPLWHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)COC2=C(C=CC=N2)C(=O)O |
Origin of Product |
United States |
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